molecular formula C10H9ClN2O2 B13328197 5-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid

5-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B13328197
M. Wt: 224.64 g/mol
InChI Key: UNHGXHVGESGXEI-UHFFFAOYSA-N
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Description

5-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a chloro group, a carboxylic acid group, and a methyl(prop-2-yn-1-yl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-6-aminopyridine-3-carboxylic acid with methyl(prop-2-yn-1-yl)amine under appropriate conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst like copper(II) chloride. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

5-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of kinases or other signaling proteins, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

    6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid: Lacks the chloro substituent.

    5-Chloro-6-aminopyridine-3-carboxylic acid: Lacks the methyl(prop-2-yn-1-yl)amino group.

    5-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine: Lacks the carboxylic acid group.

Uniqueness

The presence of both the chloro and methyl(prop-2-yn-1-yl)amino groups in 5-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid imparts unique chemical properties, such as enhanced reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

5-chloro-6-[methyl(prop-2-ynyl)amino]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H9ClN2O2/c1-3-4-13(2)9-8(11)5-7(6-12-9)10(14)15/h1,5-6H,4H2,2H3,(H,14,15)

InChI Key

UNHGXHVGESGXEI-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)C1=C(C=C(C=N1)C(=O)O)Cl

Origin of Product

United States

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